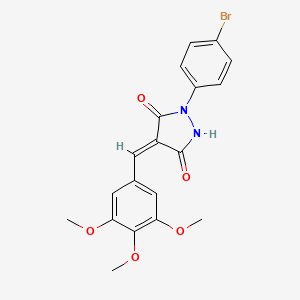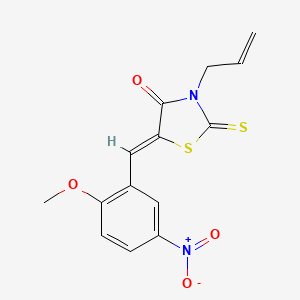
1-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-3,5-pyrazolidinedione
Übersicht
Beschreibung
1-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-3,5-pyrazolidinedione, commonly known as BRD-7929, is a novel small molecule compound that has gained attention due to its potential therapeutic applications. This compound has been synthesized and studied extensively in recent years, and its mechanism of action and physiological effects have been investigated in detail. In
Wissenschaftliche Forschungsanwendungen
BRD-7929 has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. It has been shown to exhibit potent anti-tumor effects in various cancer cell lines, and its mechanism of action involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cell survival. In addition, BRD-7929 has been shown to have neuroprotective effects in animal models of Parkinson's disease, and its anti-inflammatory properties have been investigated in models of rheumatoid arthritis.
Wirkmechanismus
BRD-7929 exerts its effects through the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cell survival. This pathway is activated in response to various stimuli such as cytokines, pathogens, and oxidative stress, and its dysregulation has been implicated in various diseases such as cancer, neurodegenerative diseases, and inflammation. BRD-7929 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is a key regulator of the pathway.
Biochemical and Physiological Effects:
BRD-7929 has been shown to exhibit potent anti-tumor effects in various cancer cell lines, and its mechanism of action involves the inhibition of the NF-κB pathway. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease, and its anti-inflammatory properties have been investigated in models of rheumatoid arthritis. In addition, BRD-7929 has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which are key players in the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
BRD-7929 has several advantages for lab experiments, including its high potency and selectivity for the NF-κB pathway, its ability to inhibit the pathway at multiple levels, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on BRD-7929, including its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammation. In addition, further studies are needed to investigate its mechanism of action and to optimize its pharmacological properties such as solubility and toxicity. Furthermore, the development of novel analogs of BRD-7929 may lead to the discovery of more potent and selective inhibitors of the NF-κB pathway.
Eigenschaften
IUPAC Name |
(4E)-1-(4-bromophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O5/c1-25-15-9-11(10-16(26-2)17(15)27-3)8-14-18(23)21-22(19(14)24)13-6-4-12(20)5-7-13/h4-10H,1-3H3,(H,21,23)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMAASGPALDBMW-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-furoylamino)-4-(methoxymethyl)-6-methyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3479753.png)
![2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B3479755.png)
![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B3479759.png)
amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B3479769.png)
![1-({[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B3479786.png)
![7-(4-fluorophenyl)-8-(2-furylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3479789.png)
![3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3479807.png)
![2-methyl-3-[4-(4-methyl-1-piperazinyl)phenyl]benzo[g]quinazolin-4(3H)-one](/img/structure/B3479823.png)
![(5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B3479828.png)

![5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3479859.png)
![3,4-dimethoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3479866.png)
![bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone](/img/structure/B3479872.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B3479880.png)